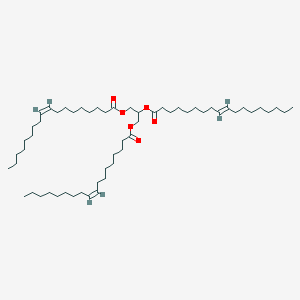

1,3-Dioleoyl-2-elaidoyl glycerol

Beschreibung

Eigenschaften

IUPAC Name |

[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-MCUNLBMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dioleoyl-2-elaidoyl glycerol (OOE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-elaidoyl glycerol (B35011), abbreviated as OOE, is a triacylglycerol (TAG) of significant interest in the fields of lipid chemistry and biophysics. As a structural isomer of triolein (B1671897) (OOO), it is distinguished by the presence of a trans fatty acid, elaidic acid, at the sn-2 position of the glycerol backbone, while the sn-1 and sn-3 positions are occupied by the cis-isomeric oleic acid. This unique structural feature imparts distinct physicochemical properties to OOE, particularly concerning its polymorphic behavior, which has been a primary focus of research.

This technical guide provides a comprehensive overview of the current knowledge on 1,3-Dioleoyl-2-elaidoyl glycerol, with a focus on its chemical properties, synthesis, and analytical methodologies. Due to a notable scarcity of research on its specific biological roles and metabolic pathways, this guide will also discuss the general biological implications of consuming trans fatty acid-containing triglycerides, providing a framework for future research endeavors.

Chemical and Physical Properties

The defining characteristic of this compound is its mixed-acid and mixed-isomer composition. This structure gives rise to complex polymorphic behavior, which has been meticulously studied to understand the influence of fatty acid configuration on the packing of triacylglycerols in crystalline states.

General Properties

| Property | Value | Reference |

| Synonyms | 1,3-Olein-2-Elaidin, TG(18:1(9Z)/18:1(9E)/18:1(9Z)) | |

| CAS Number | 110170-81-5 | |

| Molecular Formula | C₅₇H₁₀₄O₆ | |

| Molecular Weight | 885.4 g/mol | |

| Physical State | Oil at room temperature |

Polymorphic Behavior

The polymorphic nature of lipids is critical in determining their physical properties, such as melting point and texture, which is of particular importance in food science and pharmaceutical formulations. The study by Kodali et al. (1987) provides the most detailed quantitative data on the polymorphism of OOE.

Table 1: Thermal Properties of this compound (OOE) Polymorphs

| Polymorphic Form | Transition Temperature (°C) | Enthalpy of Transition (kcal/mol) |

| β' → Melt | 16.5 | 22.0 |

| Melt → α | -24.0 | -10.0 |

| α → β' | -11.0 | -3.5 |

Data extracted from Kodali, D.R., Atkinson, D., Redgrave, T.G., & Small, D.M. (1987). Structure and polymorphism of 18-carbon fatty acyl triacylglycerols: Effect of unsaturation and substitution in the 2-position. Journal of Lipid Research, 28(4), 403–413.

Table 2: X-ray Diffraction Long Spacings of this compound (OOE) Polymorphs

| Polymorphic Form | Long Spacing (Å) |

| α | 52 |

| β' | 45 |

| β | 64 |

Data extracted from Kodali, D.R., Atkinson, D., Redgrave, T.G., & Small, D.M. (1987). Structure and polymorphism of 18-carbon fatty acyl triacylglycerols: Effect of unsaturation and substitution in the 2-position. Journal of Lipid Research, 28(4), 403–413.

Biological Significance and Metabolic Pathways

Specific research on the biological significance, metabolic fate, and signaling pathways of this compound is currently not available in the scientific literature. However, inferences can be drawn from the extensive body of research on the health effects of trans fatty acids.

The presence of elaidic acid, a trans fatty acid, at the sn-2 position suggests that the metabolism of OOE will differ from that of triolein. Pancreatic lipase, the primary enzyme for triglyceride digestion, preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions. This would lead to the absorption of 2-elaidoyl-monoacylglycerol.

The general health implications of consuming trans fatty acids are well-documented and include:

-

Adverse Effects on Lipid Profiles: Trans fats have been shown to raise low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and lower high-density lipoprotein (HDL) cholesterol ("good" cholesterol), which is a significant risk factor for cardiovascular disease.[1][2]

-

Pro-inflammatory Effects: Consumption of trans fatty acids has been linked to increased systemic inflammation.

-

Endothelial Dysfunction: Trans fats can impair the function of the endothelium, the inner lining of blood vessels.

Given these established effects of trans fatty acids, it is plausible that a diet rich in OOE could contribute to these adverse health outcomes. However, dedicated studies are required to confirm these hypotheses and to understand the specific metabolic fate and cellular effects of 2-elaidoyl-monoacylglycerol and its downstream metabolites.

References

physical properties of 1,3-Dioleoyl-2-elaidoyl glycerol

An In-depth Technical Guide to the Physical Properties of 1,3-Dioleoyl-2-elaidoyl glycerol (B35011)

Introduction

1,3-Dioleoyl-2-elaidoyl glycerol is a specific triacylglycerol (TAG) molecule, also known as OEO. It is composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one elaidic acid molecule at the sn-2 position.[1] Oleic acid is a cis-unsaturated fatty acid, while elaidic acid is its trans-isomer. This structural arrangement, particularly the presence of a trans-fatty acid at the central position, makes this compound a subject of interest in lipid research. Specifically, it has been utilized in studies focusing on the effects of unsaturation and sn-2 substitution on the polymorphic behavior of triacylglycerols.[1][2][3] The physical properties of this compound are crucial for understanding its behavior in various systems, from food science to materials research.

Data Presentation: Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of this compound.

Table 1: General Properties

| Property | Value | Source |

| Molecular Formula | C₅₇H₁₀₄O₆ | [1] |

| Molecular Weight | 885.4 g/mol | [1] |

| Physical Form | An oil | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Table 2: Solubility Data

| Solvent | Concentration |

| Dimethylformamide (DMF) | 10 mg/ml |

| Ethanol | 10 mg/ml |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |

Source: Cayman Chemical[1]

Experimental Protocols

The characterization of the physical properties of triacylglycerols like this compound involves a variety of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Polymorphic Behavior by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal transitions of a material. For triacylglycerols, it is essential for determining melting points and observing polymorphic transitions.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program for studying TAG polymorphism involves:

-

An initial heating ramp to melt the sample completely and erase any previous thermal history.

-

A controlled cooling ramp (e.g., at rates of 0.5°C/min, 2°C/min, or 15°C/min) to observe crystallization behavior.[4][5]

-

A subsequent controlled heating ramp to observe the melting of the formed polymorphs and any solid-state transitions.[4][5]

-

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Exothermic peaks represent crystallization events, while endothermic peaks correspond to melting. The peak temperatures and enthalpies of these transitions provide information about the different polymorphic forms (e.g., α, β', β).[6][7]

Structural Characterization by X-ray Diffraction (XRD)

Powder X-ray diffraction is used to determine the crystal structure of the different polymorphic forms. Each polymorph will have a unique diffraction pattern.

Methodology:

-

Sample Preparation: The this compound sample is crystallized under specific thermal conditions to obtain a particular polymorphic form. The crystalline powder is then mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ). The instrument records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions and the packing arrangement of the molecules in the crystal lattice. This allows for the identification of the specific polymorphic form.[6][8][9]

Purity and Positional Isomer Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of synthesized triacylglycerols and for separating positional isomers.

Methodology:

-

System Preparation: An HPLC system equipped with a suitable column (e.g., a silver ion column or a reversed-phase C18 column) and a detector (e.g., an Evaporative Light Scattering Detector - ELSD, or a UV detector at a low wavelength like 205 nm) is used.[10][11][12]

-

Mobile Phase: The choice of mobile phase depends on the type of separation. For silver ion HPLC, a non-polar solvent system is typically used.[12] For reversed-phase HPLC, a polar mobile phase like acetonitrile (B52724) is common.[10][11]

-

Sample Analysis: A solution of this compound in a suitable solvent is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary and mobile phases.

-

Data Analysis: The retention time and peak area of the eluted components are recorded. Purity is determined by the relative area of the main peak. The separation of positional isomers (e.g., 1,2-Dioleoyl-3-elaidoyl glycerol) can also be achieved and quantified.[12]

Mandatory Visualizations

Diagrams

Caption: Workflow for the synthesis of this compound.

Caption: General polymorphic transitions observed in triacylglycerols.

Caption: Workflow for the analysis of physical properties.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Labchem Catalog [labchem.com.my]

- 4. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation | MDPI [mdpi.com]

- 8. Symmetry, chirality and crystalline tendency: the polymorphism of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 10. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,3-Dioleoyl-2-elaidoyl glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-elaidoyl glycerol (B35011) is a specific triacylglycerol (TAG), also known as a triglyceride, characterized by a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one elaidic acid molecule at the sn-2 position. As a mixed-acid triglyceride containing both cis (oleic) and trans (elaidic) isomers of the same C18:1 fatty acid, it serves as a valuable molecule for research in lipid chemistry, nutrition, and cellular metabolism. Its unique structure makes it particularly relevant for studying the physicochemical and biological effects of trans fatty acids when incorporated into a triglyceride structure, a common form of dietary fat intake. This guide provides an in-depth overview of its properties, synthesis, analysis, and the biological signaling pathways associated with its constituent fatty acids.

Core Properties and Identification

The fundamental identification and physicochemical properties of 1,3-Dioleoyl-2-elaidoyl glycerol are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 110170-81-5 | [1][2] |

| Synonyms | 1,3-Olein-2-Elaidin, TG(18:1(9Z)/18:1(9E)/18:1(9Z)) | [1] |

| Molecular Formula | C₅₇H₁₀₄O₆ | [1][2] |

| Molecular Weight | 885.4 g/mol | [1] |

| Physical Form | An oil | [1] |

| Purity | ≥95% (as commercially available) | [1] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 4 years (under proper storage) | [1] |

Experimental Protocols

Analogous Synthesis: Chemoenzymatic Production of a Structured Triacylglycerol

This protocol is adapted from the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) and outlines a three-step process that can be modified for this compound by substituting palmitic acid with elaidic acid.[4]

Step 1: Synthesis of Vinyl Oleate (B1233923)

-

Reaction Setup: Combine vinyl acetate (B1210297) and oleic acid in a reaction vessel.

-

Transvinylation: The reaction proceeds via transvinylation to produce vinyl oleate. This step can be catalyzed.

-

Purification: The resulting vinyl oleate is purified to remove residual reactants.

Step 2: Enzymatic Synthesis of 1,3-Dioleoin

-

Reactants: React the purified vinyl oleate with glycerol.

-

Enzymatic Catalyst: Use an immobilized lipase, such as Novozym 435, at a concentration of 10% (w/v).

-

Reaction Conditions: Maintain the reaction at 35°C for 8 hours under controlled agitation.[4]

-

Solvent System: This reaction can be performed in a solvent-free system, which is an innovative and more environmentally friendly approach.[4]

-

Purification: After the reaction, the 1,3-diolein (B152344) is purified from the crude mixture to achieve high purity (e.g., >98%).[4]

Step 3: Final Acylation to Form the Target Triacylglycerol

-

Reactants: Chemically react the purified 1,3-diolein with elaidic acid (in place of palmitic acid for OPO synthesis).

-

Reaction Conditions: The specific conditions for this chemical acylation step would need to be optimized but typically involve controlled temperature and removal of byproducts to drive the reaction to completion.

-

Final Product: The resulting product is this compound.

-

Purification and Analysis: The final product is purified and its regiopurity is confirmed using methods described below. Yields for analogous syntheses have reached over 90%.[4]

Analysis of Triacylglycerol Regioisomers

Distinguishing this compound from its isomers (e.g., 1,2-Dioleoyl-3-elaidoyl glycerol) is critical. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.[5][6][7]

-

Chromatographic Separation:

-

Stationary Phase: Utilize a reversed-phase column (e.g., C18 or C28) for separation. Silver-ion HPLC is also a highly effective method for separating TAGs based on the number and geometry of double bonds.[5][8]

-

Mobile Phase: A gradient of organic solvents is typically used to elute the different TAG species.

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) is highly suitable for TAG analysis as it generates abundant diacylglycerol-like fragment ions ([DAG]⁺).[8][9]

-

Fragmentation Analysis: The key to distinguishing regioisomers lies in the differential fragmentation. There is a preferred loss of the fatty acid from the sn-1/3 positions compared to the sn-2 position.[9]

-

Quantification: For a TAG of the structure AAB/ABA (where A is oleic acid and B is elaidic acid), the relative abundance ratio of the fragment ions [AA]⁺ to [AB]⁺ will be significantly different for the two isomers. By creating calibration curves with standards, the proportion of each regioisomer in a mixture can be accurately determined.[9]

-

Investigation of Polymorphic Behavior

The physical properties of triglycerides, such as melting point and crystallization behavior, are dictated by their polymorphic forms. The study of this compound has been instrumental in understanding these properties.[1]

-

Sample Preparation: The pure TAG is melted and then subjected to controlled cooling and heating cycles.

-

Analytical Techniques:

-

Differential Scanning Calorimetry (DSC): To measure the heat flow associated with phase transitions (crystallization and melting) at various cooling and heating rates.[10][11]

-

Synchrotron Radiation X-ray Diffraction (SR-XRD): To obtain real-time information on the crystal structures (polymorphic forms like α, β', and β) during the thermal treatments.[10][11]

-

-

Experimental Parameters: The cooling and heating rates are varied (e.g., from 0.5°C/min to 15°C/min) to investigate how kinetics influence the formation of different polymorphs.[11] This allows for the determination of which forms are kinetically favored versus thermodynamically stable.

Signaling Pathways and Biological Relevance

While direct signaling roles for intact this compound are not well-defined, the biological activities of its constituent fatty acids, oleic acid and elaidic acid, are subjects of intense research. Once hydrolyzed by lipases, these fatty acids can enter various cellular pathways.

Signaling Pathways of Oleic Acid (cis-9-Octadecenoic acid)

Oleic acid, a common monounsaturated fatty acid, is known to be more than just a metabolic fuel; it also acts as a signaling molecule that can influence cellular processes like energy metabolism and proliferation.[12]

-

Fatty Acid Oxidation: In skeletal muscle cells, oleic acid can increase intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates and activates SIRT1, a deacetylase. Activated SIRT1 deacetylates and hyperactivates the transcriptional coactivator PGC1α, leading to increased expression of genes involved in fatty acid oxidation.[12]

-

Angiogenesis and Proliferation: Oleic acid can stimulate endothelial cell migration and proliferation, key events in angiogenesis. This is mediated through various receptors and pathways including free fatty acid receptors (FFAR1, FFAR4), EGFR, PI3K, and AKT.[13]

Signaling Pathways of Elaidic Acid (trans-9-Octadecenoic acid)

Elaidic acid is the principal trans fatty acid found in industrially hydrogenated vegetable oils. Its consumption is associated with adverse health effects, including cardiovascular disease, which may be linked to its impact on hepatic lipid metabolism and cellular stress pathways.[14]

-

Hepatic Cholesterol Metabolism: In liver cells (HepG2 model), elaidic acid has been shown to up-regulate numerous enzymes involved in the cholesterol synthesis pathway, including the rate-limiting enzyme HMG-CoA Reductase (HMGCR). This contributes to an overall increase in cholesterol synthesis and modifications in plasma cholesterol levels.[14]

-

Endothelial Cell Apoptosis: At sufficient concentrations (0.1-5 mmol/L), elaidic acid can induce apoptosis (programmed cell death) in human umbilical vein endothelial cells (HUVECs), a potential mechanism for its detrimental effects on vascular health.[15]

-

Inflammatory Pathways: Research suggests elaidic acid can act through pathways involving lipid metabolism dysregulation and inflammatory responses, potentially promoting the progression of certain digestive diseases.[16]

Conclusion

This compound is a triacylglycerol of significant scientific interest due to its defined structure incorporating both cis and trans fatty acid isomers. This guide has provided essential technical information, including its CAS number, physicochemical properties, and detailed experimental frameworks for its synthesis and analysis. Furthermore, by examining the distinct signaling pathways of its constituent fatty acids, oleic and elaidic acid, this document offers researchers and drug development professionals a foundational understanding of its potential biological implications. The methodologies and pathway diagrams presented herein serve as a valuable resource for future investigations into the roles of specific triacylglycerol structures in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound Price at Chemsrc [chemsrc.com]

- 3. This compound - Labchem Catalog [labchem.com.my]

- 4. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. utupub.fi [utupub.fi]

- 8. aocs.org [aocs.org]

- 9. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oleic Acid, Cholesterol, and Linoleic Acid as Angiogenesis Initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LIPID MAPS [lipidmaps.org]

- 16. The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of elaidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Properties of 1,3-Dioleoyl-2-elaidoyl glycerol

This guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 1,3-Dioleoyl-2-elaidoyl glycerol (B35011), a triacylglycerol of interest in lipid research. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental context, and structural relationships.

Core Physicochemical Data

1,3-Dioleoyl-2-elaidoyl glycerol is a specific triacylglycerol (also known as a triglyceride) where the glycerol backbone is esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one elaidic acid molecule at the sn-2 position.[1] Oleic acid and elaidic acid are cis-trans isomers of octadecenoic acid, which influences the molecule's overall structure and behavior. This specific arrangement has been utilized in studies investigating the effects of fatty acid unsaturation and positional substitution on the polymorphic behavior of triacylglycerols.[1][2]

The fundamental quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 885.43 g/mol | [2][3] |

| Molecular Formula | C₅₇H₁₀₄O₆ | [1][2][3] |

| CAS Number | 110170-81-5 | [1][3] |

| Synonyms | OEO, TG(18:1(9Z)/18:1(9E)/18:1(9Z)) | [1][2] |

| Physical Form | An oil | [1] |

Structural Composition and Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms, as defined by its molecular formula. The formula for this compound, C₅₇H₁₀₄O₆, indicates it is composed of 57 carbon atoms, 104 hydrogen atoms, and 6 oxygen atoms.

The diagram below illustrates the hierarchical breakdown of the molecule into its fundamental components, which collectively determine its total molecular weight.

Experimental Protocols for Characterization

While the molecular weight is a calculated, theoretical value, its confirmation and the characterization of triglycerides are performed using established analytical techniques.

Mass spectrometry (MS) is the primary technique for determining the molecular weight of triglycerides and identifying their constituent fatty acids.

Methodology:

-

Sample Preparation: The lipid sample is dissolved in an appropriate organic solvent, such as a chloroform/methanol mixture.

-

Ionization: The sample is introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to ionize the triglyceride molecules without significant fragmentation, often forming adducts with ions like sodium ([M+Na]⁺) or lithium.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. For this compound, the intact molecular ion would be detected, confirming its overall mass.

-

Tandem MS (MS/MS) for Structural Analysis: To identify the specific fatty acids and their positions, tandem mass spectrometry is employed. The parent molecular ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions correspond to the neutral loss of individual fatty acyl chains, allowing for their identification.[4] This fragmentation pattern helps distinguish between isomers.

The general workflow for this analytical process is depicted below.

References

Solubility Profile of 1,3-Dioleoyl-2-elaidoyl glycerol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dioleoyl-2-elaidoyl glycerol (B35011), a mixed-acid triglyceride of significant interest in the fields of lipid science, materials science, and pharmaceuticals. A thorough understanding of its solubility in various organic solvents is critical for its application in formulation development, as a research standard, and in the study of lipid polymorphism.

Core Concepts in Triglyceride Solubility

The solubility of triglycerides, such as 1,3-Dioleoyl-2-elaidoyl glycerol, is primarily governed by the principle of "like dissolves like." As nonpolar lipids, they exhibit greater solubility in nonpolar organic solvents due to favorable van der Waals interactions. The long hydrocarbon chains of the constituent fatty acids—oleic acid (a monounsaturated 18-carbon fatty acid with a cis double bond) and elaidic acid (the trans isomer of oleic acid)—contribute to the overall nonpolar character of the molecule.

Factors influencing the solubility of triglycerides include:

-

Chain Length of Fatty Acids: Generally, triglycerides with shorter fatty acid chains tend to be more soluble.

-

Degree of Unsaturation: The presence of double bonds can influence crystal packing and, consequently, solubility.

-

Crystalline Form (Polymorphism): Triglycerides can exist in different crystalline forms (polymorphs), each with a unique melting point and solubility. The stability of the polymorph plays a crucial role, with the most stable form typically exhibiting the lowest solubility.

-

Temperature: Solubility of triglycerides in organic solvents generally increases with temperature.

-

Solvent Polarity: Nonpolar and weakly polar solvents are typically the most effective for dissolving triglycerides.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most specific data found indicates its solubility in a few common laboratory solvents. For a broader perspective, this guide includes solubility data for structurally similar triglycerides to provide a comparative reference for solvent selection.

Table 1: Solubility of this compound

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 10 mg/mL | [1] |

| Ethanol | 10 mg/mL | [1] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Table 2: Comparative Solubility of Structurally Similar Triglycerides

| Compound | Solvent | Solubility | Source |

| 1,3-Dioleoyl-2-linoleoyl glycerol | Hexane | 10 mg/mL | [2] |

| Chloroform | Sparingly Soluble | [2] | |

| 1,3-Dioleoyl-2-palmitoyl glycerol | Chloroform | Soluble | [3] |

| 1,3-Dioleoyl-2-stearoyl glycerol | Chloroform | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] | |

| 1,3-Dilinoleoyl-2-stearoyl glycerol | Dimethylformamide (DMF) | 10 mg/mL | [5] |

| Ethanol | 10 mg/mL | [5] | |

| Chloroform | Slightly Soluble | [5] | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] | |

| 1,3-Dioctanoyl glycerol | Chloroform | ~10 mg/mL | [6] |

| Ethanol | ~10 mg/mL | [6] | |

| Dimethylformamide (DMF) | ~30 mg/mL | [6] | |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [6] |

Experimental Protocols for Solubility Determination

Accurate determination of triglyceride solubility is crucial for research and development. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature using a shaker bath or orbital shaker for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid phase, the sample is typically centrifuged or filtered.

-

Quantification: Carefully extract an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, or by gravimetric analysis after solvent evaporation.

Thermal Analysis for Solubility Determination (Differential Scanning Calorimetry - DSC)

DSC can be used to determine the solubility of a lipid in a solvent by analyzing the thermal transitions of the mixture.

Methodology:

-

Sample Preparation: Prepare a series of mixtures of this compound and the solvent at different known concentrations.

-

DSC Analysis: A small, accurately weighed amount of each mixture is hermetically sealed in a DSC pan. The sample is then subjected to a controlled temperature program (cooling and heating cycles) in the DSC instrument. A reference pan (usually empty) is heated concurrently.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature, generating a thermogram that shows melting and crystallization events.

-

Solubility Determination: The melting point and the enthalpy of fusion of the solvent will decrease as the concentration of the dissolved triglyceride increases. By analyzing the changes in the melting peak of the solvent across the different concentrations, the saturation solubility at a given temperature can be determined.

Application in Polymorphism Studies

This compound is frequently utilized in studies investigating the polymorphic behavior of triglycerides.[1][7] Polymorphism refers to the ability of a substance to exist in multiple crystalline forms, each with distinct physical properties. The study of triglyceride polymorphism is critical in the food industry (e.g., texture of fats and chocolates) and in pharmaceuticals (e.g., stability and bioavailability of lipid-based formulations).

The workflow for analyzing the polymorphism of this compound typically involves controlled crystallization followed by characterization using techniques like DSC and X-ray Diffraction (XRD).

Experimental Protocol for Polymorphism Analysis

1. Crystallization:

-

Melt Stage: Heat the this compound sample to a temperature above the melting point of its most stable polymorph (e.g., 60-80°C) and hold for a period (e.g., 15-30 minutes) to erase any previous crystal memory.

-

Controlled Cooling: Cool the molten sample at a specific, controlled rate (e.g., 1°C/min, 5°C/min, or quench cooling) to a target crystallization temperature. Alternatively, hold the sample at a specific isothermal temperature to induce crystallization. The cooling rate and temperature history are critical variables that influence which polymorphic form crystallizes.[8]

2. Characterization:

-

Differential Scanning Calorimetry (DSC):

-

Principle: Measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of thermal events such as melting and solid-solid transitions.

-

Procedure: A small, crystallized sample is placed in a DSC pan and heated at a constant rate.

-

Data Obtained: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphic forms. Each polymorph has a characteristic melting point and enthalpy of fusion.[9][10]

-

-

X-ray Diffraction (XRD):

-

Principle: X-rays are diffracted by the crystalline lattice of the solid triglyceride, producing a diffraction pattern that is unique to each polymorphic form.

-

Procedure: The crystallized sample is exposed to a beam of X-rays, and the scattered intensity is measured as a function of the scattering angle.

-

Data Obtained: The diffraction pattern provides information about the long and short spacings of the crystal lattice, which are used to identify the specific polymorph (e.g., α, β', β).[11][12][13]

-

By combining the data from DSC and XRD, researchers can definitively identify the polymorphic forms present in a sample of this compound and study the transitions between these forms under different conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. 1,3-Dioleoyl-2-Palmitoyl Glycerol | CAS 1716-07-0 | Cayman Chemical | Biomol.com [biomol.com]

- 4. 1,3-Dioleoyl-2-Stearoyl Glycerol | CAS 2410-29-9 | Cayman Chemical | Biomol.com [biomol.com]

- 5. 1,3-Dilinoleoyl-2-Stearoyl Glycerol CAS#: 2190-18-3 [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound - Labchem Catalog [labchem.com.my]

- 8. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Melting Point of 1,3-Dioleoyl-2-elaidoyl glycerol (OOE)

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3-Dioleoyl-2-elaidoyl glycerol (B35011) (OOE)

1,3-Dioleoyl-2-elaidoyl glycerol is a triacylglycerol containing two oleic acid molecules at the sn-1 and sn-3 positions and one elaidic acid molecule at the sn-2 position[1]. Oleic acid is a cis-unsaturated fatty acid, while elaidic acid is its trans-isomer. The presence of both cis and trans isomers within the same molecule significantly impacts its physical properties, particularly its melting point. The specific stereochemistry of OOE makes it a subject of interest in lipid chemistry and for applications where precise control over the physical state of lipid-based formulations is crucial.

Factors Influencing the Melting Point of Triacylglycerols

The melting point of a triacylglycerol is not a single, fixed value but is influenced by a combination of factors:

-

Fatty Acid Composition: The chain length and degree of saturation of the constituent fatty acids are primary determinants. Saturated fatty acids lead to higher melting points compared to unsaturated fatty acids of the same chain length[2].

-

Cis/Trans Isomerism: Trans fatty acids, like elaidic acid, have a more linear structure compared to their cis counterparts, such as oleic acid. This allows for more efficient packing in the crystal lattice, resulting in higher melting points.

-

Positional Isomerism: The specific location of the fatty acids on the glycerol backbone (sn-1, sn-2, or sn-3) affects the molecule's symmetry and packing ability, thereby influencing its melting point.

-

Polymorphism: Triacylglycerols can crystallize into different polymorphic forms (α, β', and β), each possessing a unique crystal lattice and a distinct melting point[3][4]. The β form is typically the most stable and has the highest melting point[4]. The thermal history of the sample plays a crucial role in determining which polymorphic form is present[4].

Quantitative Data on Related Triacylglycerols

While the exact melting point of OOE is not documented in the readily available literature, the melting points of structurally similar triacylglycerols can provide valuable context. The following table summarizes the melting points of relevant compounds, highlighting the influence of fatty acid composition and isomerism.

| Triacylglycerol (Abbreviation) | Structure | Melting Point (°C) | Reference(s) |

| 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) | sn-1,3-Oleic, sn-2-Palmitic | 19 | [5][6] |

| Tristearin (SSS) | sn-1,2,3-Stearic | 52-70 (polymorphic range) | [4][7] |

| Triolein (OOO) | sn-1,2,3-Oleic | -5.5 | |

| Trielaidin (EEE) | sn-1,2,3-Elaidic | 42 |

Note: The melting points can vary depending on the polymorphic form and the analytical method used.

Experimental Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the standard and most precise method for determining the melting points of lipids and triacylglycerols[7][8][9][10][11]. It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the characterization of thermal transitions like melting.

4.1. Instrumentation

-

Differential Scanning Calorimeter (e.g., PerkinElmer DSC7 or equivalent) equipped with a cooling system.

-

Aluminum DSC pans and lids.

-

Microbalance for accurate sample weighing.

4.2. Sample Preparation

-

Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan with a lid to prevent any loss of sample during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

4.3. DSC Analysis Protocol

The following thermal program is a typical procedure for analyzing the melting behavior of triacylglycerols, designed to account for polymorphism[3][9]:

-

Initial Heating: Heat the sample to 80°C and hold for 10 minutes to erase any previous thermal history by completely melting the sample.

-

Controlled Cooling (Crystallization): Cool the sample from 80°C to -60°C at a controlled rate of 10°C/minute. This step induces crystallization.

-

Isothermal Hold: Hold the sample at -60°C for 30 minutes to ensure complete crystallization.

-

Controlled Heating (Melting): Heat the sample from -60°C to 80°C at a controlled rate of 5°C/minute. The heat flow during this step is recorded to generate the melting thermogram.

4.4. Data Analysis

The resulting DSC thermogram will show one or more endothermic peaks, each corresponding to the melting of a specific polymorphic form. The following parameters are determined from the thermogram:

-

Onset Temperature: The temperature at which the melting process begins.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Endset Temperature (Melting Point): The temperature at which the melting process is complete. This is often considered the true melting point of the sample[9][10].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound using Differential Scanning Calorimetry.

Caption: Workflow for DSC analysis of OOE melting point.

Conclusion

The melting point of this compound is a complex property governed by its unique molecular structure and the phenomenon of polymorphism. While a definitive melting point is not readily published, this guide provides the necessary theoretical background and a detailed experimental protocol for its accurate determination using Differential Scanning Calorimetry. For researchers and professionals in drug development, understanding and experimentally determining the melting behavior of such mixed-acid triacylglycerols is essential for formulation design, stability testing, and ensuring the desired physical characteristics of lipid-based products.

References

- 1. caymanchem.com [caymanchem.com]

- 2. brainkart.com [brainkart.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL manufacturers and suppliers in india [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

biological significance of triglycerides with trans fatty acids

An In-depth Technical Guide on the Biological Significance of Triglycerides with Trans Fatty Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Triglycerides incorporating trans fatty acids (TFAs), primarily from industrially produced partially hydrogenated oils, are of significant biological and clinical concern. These molecules are not passive carriers of energy; they actively modulate cellular functions and contribute to the pathophysiology of numerous metabolic diseases. This technical guide synthesizes the current understanding of the metabolism, cellular impact, and systemic consequences of triglycerides containing TFAs. We delve into the molecular mechanisms, including the dysregulation of lipid metabolism, the induction of pro-inflammatory signaling cascades, and the promotion of insulin (B600854) resistance. Quantitative data from key studies are presented for comparative analysis, detailed experimental protocols are provided for critical research methodologies, and core signaling pathways are visualized to elucidate the complex interactions governed by these lipids.

Introduction and Background

Triglycerides (TGs) are the primary storage form of fatty acids in the body, consisting of a glycerol (B35011) backbone esterified with three fatty acid chains.[1] While the fatty acid composition of TGs is diverse, the incorporation of trans fatty acids—unsaturated fatty acids with at least one carbon-carbon double bond in the trans configuration—confers unique and predominantly detrimental biological properties.[2]

Industrially produced TFAs, such as elaidic acid (the trans isomer of oleic acid), are formed during the partial hydrogenation of vegetable oils.[3] This process converts liquid oils into semi-solid fats, enhancing texture and shelf-life.[4] Ruminant animals also produce TFAs, like vaccenic acid, through biohydrogenation in their digestive systems.[5] Although both industrial and ruminant TFAs can adversely affect lipid profiles, epidemiological evidence strongly links the consumption of industrial TFAs to a heightened risk of cardiovascular disease (CVD), insulin resistance, and systemic inflammation.[5][[“]][7]

Metabolism of Triglycerides Containing Trans Fatty Acids

The metabolic fate of triglycerides is dictated by the fatty acids they contain. TFAs are absorbed and incorporated into triglycerides and other lipids in a manner similar to their cis counterparts.

2.1. Synthesis and Transport Following dietary intake, TFAs are incorporated into triglycerides primarily in the liver. These newly synthesized TGs are then packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream.[8]

2.2. Lipolysis and Cellular Uptake In circulation, lipoprotein lipase (B570770) (LPL), an enzyme located on the endothelial surface of capillaries, hydrolyzes the triglycerides within VLDL and chylomicrons.[2][9] This process releases free fatty acids, including TFAs, and a monoacylglycerol molecule.[10] These liberated TFAs are then taken up by peripheral tissues, such as adipose tissue for storage or muscle for energy.[8] The efficiency of LPL-mediated hydrolysis of TGs containing TFAs may differ from that of TGs with only cis fatty acids, potentially altering lipoprotein remnant metabolism, though this area requires further research.

Pathophysiological Significance and Molecular Mechanisms

The incorporation of TFAs into cellular lipids, including those within triglycerides and cell membranes, triggers a cascade of adverse biological events.

3.1. Dyslipidemia and Cardiovascular Risk One of the most well-documented effects of TFA consumption is an atherogenic lipid profile. Clinical trials have consistently shown that diets rich in industrial TFAs increase low-density lipoprotein (LDL) cholesterol and decrease high-density lipoprotein (HDL) cholesterol.[7]

A quantitative review of multiple intervention trials revealed that for every 1% of dietary energy from industrial TFAs that replaces cis-monounsaturated fatty acids, the ratio of LDL to HDL cholesterol increases by 0.055.[5] This shift is a major contributor to the increased risk of atherosclerosis and coronary heart disease associated with TFA intake.

3.2. Induction of Systemic Inflammation TFAs promote a pro-inflammatory state by activating key signaling pathways. Evidence suggests that TFAs can act as ligands for Toll-like receptors (TLRs), particularly TLR4. This engagement initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[[“]][11] Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[[“]]

3.3. Promotion of Insulin Resistance TFA consumption is linked to an increased risk of type 2 diabetes, primarily by inducing insulin resistance.[12] One proposed mechanism involves the suppression of the insulin receptor substrate 1 (IRS-1) signaling pathway.[13] TFAs may promote the serine phosphorylation of IRS-1, which in turn inhibits the normal insulin-induced tyrosine phosphorylation required for downstream signaling through the PI3K-Akt pathway.[1][14] This impairment of insulin signaling reduces glucose uptake and utilization in peripheral tissues.[13]

3.4. Aberrant Cholesterol Homeostasis In hepatocytes, elaidic acid has been shown to stimulate the cholesterol synthesis pathway.[15] This occurs through the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterogenesis. TFAs appear to lower intracellular free cholesterol levels and reduce the sensitivity of the SCAP-SREBP complex to sterol-mediated inhibition, leading to constitutive processing and activation of SREBP-2.[15][16]

Quantitative Data on the Effects of Trans Fatty Acids

The following tables summarize quantitative data from human clinical trials and observational studies on the impact of TFA consumption on key biomarkers.

Table 1: Effects of Trans Fatty Acids on Plasma Lipids

| Parameter | Effect per 1% Energy from Industrial TFA (replacing cis-MUFA) | 95% Confidence Interval | Reference |

|---|---|---|---|

| LDL/HDL Ratio | +0.055 | 0.044 – 0.066 | [4][5] |

| LDL Cholesterol | +0.048 mmol/L | 0.037 – 0.058 mmol/L | [4] |

| HDL Cholesterol | -0.010 mmol/L | -0.013 – -0.007 mmol/L |[4] |

Table 2: Effects of Trans Fatty Acids on Inflammatory and Endothelial Dysfunction Markers

| Biomarker | Comparison Group | Effect (Percent Increase) | P-value | Reference |

|---|---|---|---|---|

| C-Reactive Protein (CRP) | Highest vs. Lowest Quintile of TFA Intake | +73% | 0.009 | [17] |

| Interleukin-6 (IL-6) | Highest vs. Lowest Quintile of TFA Intake | +17% | - | [17] |

| E-selectin | Highest vs. Lowest Quintile of TFA Intake | +20% | 0.003 | [17] |

| Soluble ICAM-1 | Highest vs. Lowest Quintile of TFA Intake | +10% | 0.007 | [17] |

| Soluble VCAM-1 | Highest vs. Lowest Quintile of TFA Intake | +10% | 0.001 |[17] |

Table 3: Association of Serum Elaidic Acid with Insulin Resistance

| Parameter | Association with HOMA-IR | Study Population | Key Finding | Reference |

|---|

| Serum Elaidic Acid | Positive Association | Native Japanese | Significantly higher elaidic acid in DM group; positively associated with HOMA-IR after adjustments. |[18][19] |

Detailed Experimental Protocols

5.1. Protocol for Fatty Acid Analysis in Plasma by GC-MS

This protocol provides a method for the extraction, derivatization, and quantification of TFAs in human plasma.

1. Lipid Extraction: a. To 200 µL of plasma, add 100 µL of an internal standard solution containing deuterated fatty acids (e.g., d3-palmitic acid, d2-oleic acid).[20] b. Add 500 µL of methanol (B129727) and 25 µL of 1 N HCl to acidify the mixture.[21] c. Add 1.5 mL of isooctane (B107328) to create a bi-phasic system.[21] d. Vortex vigorously for 1 minute to ensure thorough mixing and extraction of lipids into the organic phase. e. Centrifuge at 3000 rpm for 5 minutes to separate the phases. f. Carefully collect the upper isooctane layer containing the lipids.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) Esters:

-

For FAMEs (Base-Catalyzed Method): a. Evaporate the isooctane extract under a gentle stream of nitrogen. b. Add 1 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.[22] c. Incubate at 45°C for 10 minutes. d. Neutralize the reaction by adding 15% sodium bisulfate (NaHSO₄).[22] e. Add 1 mL of hexane (B92381), vortex, and centrifuge. Collect the upper hexane layer containing FAMEs.

-

For PFB Esters (for enhanced sensitivity): a. Dry the lipid extract under nitrogen. b. Add 25 µL of 1% diisopropylethylamine in acetonitrile (B52724) and 25 µL of 1% pentafluorobenzyl bromide in acetonitrile.[20][21] c. Incubate at room temperature for 20 minutes.[20] d. Dry the sample again and reconstitute in 50 µL of isooctane for injection.[21]

3. GC-MS Analysis: a. Gas Chromatograph: Agilent GC system or equivalent. b. Column: Use a highly polar capillary column designed for FAME separation, such as a 100m or 200m Agilent Select FAME column (e.g., 200 m × 250 µm × 0.25 µm).[23] c. Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 2 mL/min).[23] d. Oven Temperature Program: A typical program involves an initial hold, a ramp to an intermediate temperature, a slower ramp for isomer separation, and a final ramp to a high temperature to elute all compounds. Example: 50°C to 160°C at 40°C/min, hold for 10 min, then increase by 1°C/min to 175°C, then 0.5°C/min to 210°C, and finally increase to 260°C and hold.[23] e. Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification. For PFB esters, use negative chemical ionization (NCI) for high sensitivity.[23] f. Quantification: Generate a standard curve using known concentrations of TFA standards and their corresponding deuterated internal standards. Calculate the concentration of TFAs in the samples based on the peak area ratios relative to the standard curve.

5.2. Protocol for Assessment of Endothelial Dysfunction

Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound method to assess endothelium-dependent vasodilation. A reduction in FMD is indicative of endothelial dysfunction.

1. Subject Preparation: a. Subjects must fast for at least 8-12 hours prior to the measurement. b. Subjects should refrain from exercise, caffeine, and smoking for 24 hours. c. The measurement should be conducted in a quiet, temperature-controlled room with the subject in a supine position for at least 10 minutes before the first scan.

2. Baseline Measurement: a. Place a blood pressure cuff on the forearm. b. Using a high-frequency ultrasound transducer (e.g., >7.5 MHz), obtain a clear longitudinal image of the brachial artery 2-10 cm above the antecubital fossa. c. Record the baseline diameter of the brachial artery for at least 1 minute. Use Doppler to measure baseline blood flow velocity.

3. Reactive Hyperemia Induction: a. Inflate the blood pressure cuff to at least 50 mmHg above the subject's systolic blood pressure to occlude arterial flow. b. Maintain the occlusion for 5 minutes.

4. Post-Occlusion Measurement: a. Rapidly deflate the cuff. This induces a brief period of high flow (reactive hyperemia). b. Continuously record the diameter of the brachial artery for at least 3 minutes post-deflation. c. Record Doppler blood flow velocity for the first 15 seconds after cuff release to confirm an adequate hyperemic response.

5. Data Analysis: a. Measure the brachial artery diameter at baseline (D_base) and the maximum diameter achieved post-occlusion (D_max). b. Calculate FMD as the percentage change from baseline: FMD (%) = [(D_max - D_base) / D_base] * 100 c. A study comparing a diet high in TFAs to one with saturated fatty acids found that the TFA diet led to a 29% reduction in FMD, indicating significant endothelial dysfunction.

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the molecular pathways dysregulated by trans fatty acids.

Caption: SREBP-2 activation pathway stimulated by trans fatty acids.

Caption: Pro-inflammatory signaling via the TLR4/NF-κB pathway induced by TFAs.

Caption: Mechanism of TFA-induced insulin resistance via IRS-1 inhibition.

Conclusion for Drug Development and Research

The evidence overwhelmingly indicates that triglycerides containing industrial trans fatty acids are potent mediators of metabolic disease. For researchers and drug development professionals, several key takeaways emerge:

-

Therapeutic Targets: The signaling pathways detailed herein—TLR4/NF-κB, SREBP-2, and IRS-1—represent critical nodes for therapeutic intervention. Modulators of these pathways could potentially mitigate the adverse effects of TFAs.

-

Biomarker Development: Plasma levels of specific TFAs (e.g., elaidic acid) and downstream inflammatory markers (e.g., CRP, E-selectin) serve as valuable biomarkers for assessing metabolic risk and evaluating the efficacy of novel therapies.

-

Preclinical Models: The experimental protocols described provide a framework for designing robust preclinical studies to investigate the impact of dietary lipids on cardiometabolic health and to screen compounds that may counteract their effects.

A deeper molecular understanding of how triglycerides with TFAs are metabolized and how they interact with cellular machinery is crucial for developing next-generation therapeutics for cardiovascular and metabolic diseases. The continued reduction and elimination of industrial TFAs from the global food supply remains a critical public health priority.[3]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Endothelial lipase mediates efficient lipolysis of triglyceride-rich lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high intake of trans fatty acids has little effect on markers of inflammation and oxidative stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Animal and Industrial Trans Fatty Acids on HDL and LDL Cholesterol Levels in Humans – A Quantitative Review | PLOS One [journals.plos.org]

- 5. Effect of Animal and Industrial Trans Fatty Acids on HDL and LDL Cholesterol Levels in Humans – A Quantitative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Industrial Trans Fatty Acid and Serum Cholesterol: The Allowable Dietary Level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 9. Lipoprotein Lipase: Is It a Magic Target for the Treatment of Hypertriglyceridemia [e-enm.org]

- 10. Lipoprotein lipase - Wikipedia [en.wikipedia.org]

- 11. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Association between Serum Elaidic Acid Concentration and Insulin Resistance in Two Japanese Cohorts with Different Lifestyles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. zelcerlab.eu [zelcerlab.eu]

- 17. academic.oup.com [academic.oup.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Association between Serum Elaidic Acid Concentration and Insulin Resistance in Two Japanese Cohorts with Different Lifestyles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jfda-online.com [jfda-online.com]

- 23. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Elaidic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been unequivocally linked to adverse effects on lipid metabolism, contributing significantly to the pathogenesis of cardiovascular diseases. This technical guide provides an in-depth analysis of the molecular mechanisms through which elaidic acid disrupts lipid homeostasis. It summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the core signaling pathways affected. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and the development of therapeutic interventions for metabolic disorders.

Introduction

Elaidic acid (C18:1 trans-9) is a monounsaturated trans fatty acid that has garnered significant attention due to its negative impact on cardiovascular health[1][2][3]. Unlike its cis-isomer, oleic acid, which is generally considered beneficial, elaidic acid consumption is associated with an atherogenic lipid profile, characterized by elevated low-density lipoprotein (LDL) cholesterol, reduced high-density lipoprotein (HDL) cholesterol, and increased total cholesterol[1][2][3]. This guide delves into the intricate cellular and molecular mechanisms that underpin these detrimental effects, focusing on its influence on cholesterol metabolism, hepatic lipogenesis, fatty acid oxidation, and inflammatory pathways.

Impact on Cholesterol Metabolism and Lipoprotein Profile

Elaidic acid significantly alters the systemic lipid profile, promoting a pro-atherogenic state. Clinical and in vitro studies have consistently demonstrated its adverse effects on cholesterol homeostasis and lipoprotein metabolism.

Quantitative Effects on Plasma Lipids

The consumption of diets rich in elaidic acid leads to significant and detrimental changes in plasma lipoprotein levels.

| Parameter | Effect of Elaidic Acid | Quantitative Change | Reference Study |

| Total Cholesterol | Increase | Significantly elevated compared to 16:0-rich and 18:1-rich diets.[4] | Zock et al., 1997[4] |

| LDL Cholesterol | Increase | Significantly elevated compared to 16:0-rich and 18:1-rich diets.[4] | Zock et al., 1997[4] |

| HDL Cholesterol | Decrease | Uniquely depressed relative to all other fats tested (cis 18:1, 16:0, 12:0 + 14:0).[4] | Zock et al., 1997[4] |

| Lipoprotein(a) [Lp(a)] | Increase | Elevated relative to all dietary treatments.[4] | Zock et al., 1997[4] |

| Cholesteryl Ester Transfer Protein (CETP) Activity | Increase | Increased activity, which is correlated with a fall in HDL cholesterol.[5] | Abbey & Nestel, 1994 |

Molecular Mechanisms: Upregulation of Cholesterol Synthesis

In vitro studies using the human hepatoma cell line HepG2 have elucidated the molecular machinery behind elaidic acid's impact on cholesterol synthesis. Proteomic and transcriptomic analyses revealed the upregulation of multiple proteins and genes integral to the cholesterol biosynthesis pathway.

| Gene/Protein | Fold Change (Elaidic vs. Oleic Acid) | Function | Reference Study |

| SREBF2 (SREBP-2) | 2.3 | Master transcriptional regulator of cholesterol synthesis. | Vendel Nielsen et al., 2013[2] |

| HMGCS1 | 1.8 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | Vendel Nielsen et al., 2013[2] |

| HMGCR | 1.6 | 3-hydroxy-3-methylglutaryl-CoA reductase (rate-limiting enzyme) | Vendel Nielsen et al., 2013[2] |

| MVD | 1.5 | Mevalonate diphosphate (B83284) decarboxylase | Vendel Nielsen et al., 2013[2] |

| LSS | 2.0 | Lanosterol synthase | Vendel Nielsen et al., 2013[2] |

| DHCR7 | 2.1 | 7-dehydrocholesterol reductase | Vendel Nielsen et al., 2013[2] |

This coordinated upregulation of the cholesterol synthesis pathway is primarily driven by the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma lipoprotein lipid and Lp[a] changes with substitution of elaidic acid for oleic acid in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. devtoolsdaily.com [devtoolsdaily.com]

The Elusive Presence of 1,3-Dioleoyl-2-elaidoyl Glycerol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of 1,3-Dioleoyl-2-elaidoyl glycerol (B35011) (OOE), a specific triacylglycerol (TAG) containing two oleic acid moieties and one elaidic acid moiety. Despite extensive research into the composition of natural fats and oils, there is currently no direct scientific evidence to confirm the natural occurrence of OOE in significant quantities. Elaidic acid, a trans fatty acid, is the defining component of this molecule and its presence in nature is primarily limited to two sources: industrially produced partially hydrogenated oils and, in smaller amounts, the fat of ruminant animals. This guide provides a comprehensive overview of the contexts in which OOE might theoretically be formed, the available data on the positional distribution of trans fatty acids in relevant lipid sources, and detailed experimental protocols for the identification and quantification of specific TAG regioisomers like OOE.

Introduction: The Significance of Triacylglycerol Structure

Triacylglycerols are the primary components of dietary fats and oils and serve as a major energy reserve in most eukaryotes. The specific positioning of fatty acids on the glycerol backbone, known as stereospecificity, significantly influences the physical and metabolic properties of the TAG molecule. The triacylglycerol 1,3-Dioleoyl-2-elaidoyl glycerol (OOE) is characterized by oleic acid (cis-18:1) at the sn-1 and sn-3 positions and elaidic acid (trans-18:1) at the sn-2 position. The presence of a trans fatty acid at the central sn-2 position makes its natural occurrence a subject of scientific curiosity and importance, particularly in the context of human health and nutrition.

Potential Sources and Biosynthesis of this compound

While direct evidence for the natural occurrence of OOE is lacking, its constituent fatty acids, oleic acid and elaidic acid, are found in nature. Oleic acid is one of the most common fatty acids in nature. Elaidic acid, however, is primarily formed through two processes:

-

Industrial Partial Hydrogenation: This process is used to convert liquid vegetable oils into semi-solid fats for use in products like margarine, shortening, and many processed foods. During this process, some of the cis double bonds in unsaturated fatty acids are converted to the trans configuration, leading to the formation of elaidic acid.

-

Ruminant Biohydrogenation: In the rumen of animals like cows, sheep, and goats, gut bacteria biohydrogenate unsaturated fatty acids from the animal's diet. This process results in the formation of various trans fatty acid isomers, including vaccenic acid and a smaller amount of elaidic acid.

The biosynthesis of triacylglycerols in both plants and animals follows well-established pathways, primarily the Kennedy pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. For OOE to be formed, elaidoyl-CoA would need to be available and preferentially selected by the acyltransferases that esterify the sn-2 position of the glycerol backbone, with oleoyl-CoA being utilized for the sn-1 and sn-3 positions.

Figure 1. Simplified Kennedy Pathway for the potential biosynthesis of this compound (OOE).

Quantitative Data on the Natural Occurrence of this compound

A thorough review of scientific literature and databases reveals a lack of quantitative data on the natural occurrence of this compound. Research on the positional distribution of fatty acids in triacylglycerols from relevant sources provides some insight:

-

Ruminant Fats: Studies on the regiospecific characterization of triacylglycerols in beef and lamb fat have shown that while trans-18:1 isomers are present, they exhibit a preference for the sn-1 and sn-3 positions of the glycerol backbone.[1] This finding suggests that the formation of OOE, which requires elaidic acid at the sn-2 position, is unlikely in these natural sources.

-

Partially Hydrogenated Oils: The primary focus of analyses of partially hydrogenated oils has been on the overall trans fatty acid content rather than the specific positional distribution within individual TAG molecules. While it is conceivable that OOE could be formed during industrial hydrogenation, there is no published data confirming its presence or quantifying its abundance.

The following table summarizes the general distribution of trans fatty acids in potential sources, highlighting the lack of specific data for OOE.

| Source | Total Trans Fatty Acid Content (% of total fat) | Positional Preference of trans-18:1 | Presence of this compound (OOE) |

| Ruminant Milk and Body Fat | 2-8% | Predominantly sn-1 and sn-3[1] | Not reported/Unlikely |

| Partially Hydrogenated Vegetable Oils | Up to 60% | Not well characterized for specific TAGs | Theoretically possible, but not documented |

Experimental Protocols for the Analysis of this compound

The definitive identification and quantification of this compound requires sophisticated analytical techniques capable of separating and identifying TAG regioisomers. The following outlines a general workflow and specific experimental protocols.

Figure 2. General experimental workflow for the analysis of triacylglycerol regioisomers.

Lipid Extraction and Triacylglycerol Isolation

-

Lipid Extraction: Total lipids are extracted from the sample using established methods such as the Folch or Bligh-Dyer procedures, which utilize chloroform/methanol mixtures.

-

Triacylglycerol Fraction Isolation: The TAG fraction is isolated from the total lipid extract using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge. Neutral lipids, including TAGs, are eluted with a non-polar solvent, while polar lipids are retained.

Regiospecific Analysis of Triacylglycerols

Two primary approaches can be employed for the detailed structural analysis of TAGs to identify OOE:

Method 1: Enzymatic Hydrolysis followed by Chromatographic Analysis

This classic method provides information about the fatty acid composition at the sn-2 position.

-

Enzymatic Hydrolysis: The purified TAG fraction is incubated with a pancreatic lipase, which is specific for hydrolyzing fatty acids at the sn-1 and sn-3 positions. This reaction yields sn-2 monoacylglycerols (MAGs) and free fatty acids from the sn-1 and sn-3 positions.

-

Separation of Reaction Products: The resulting mixture of sn-2 MAGs and free fatty acids is separated using thin-layer chromatography (TLC) or SPE.

-

Fatty Acid Analysis: The fatty acid composition of the isolated sn-2 MAG fraction is determined by gas chromatography (GC) after conversion to fatty acid methyl esters (FAMEs). The presence of elaidic acid in this fraction would indicate its location at the sn-2 position. The fatty acid composition of the original TAG and the free fatty acid fraction (from sn-1 and sn-3) are also determined for a complete profile.

Method 2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)

This modern approach allows for the direct analysis of intact TAG regioisomers.

-

Chromatographic Separation:

-

Silver Ion HPLC (Ag-HPLC): This technique separates TAGs based on the number, configuration (cis/trans), and position of double bonds. It is highly effective for separating TAGs containing trans fatty acids from their cis counterparts.

-

Reversed-Phase HPLC (RP-HPLC): This method separates TAGs based on their partition number, which is related to the total number of carbons and double bonds in the fatty acyl chains.

-

-

Mass Spectrometric Detection and Identification:

-

Atmospheric Pressure Chemical Ionization (APCI-MS): In the positive ion mode, APCI-MS of TAGs results in the formation of diacylglycerol-like fragment ions from the preferential loss of the fatty acid at the sn-1 and sn-3 positions. By comparing the relative intensities of the fragment ions, the position of the fatty acids can be inferred. For OOE, the loss of oleic acid would be the predominant fragmentation.

-

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This technique allows for the fragmentation of selected precursor ions. The fragmentation patterns of TAGs can provide detailed structural information, including the identity and position of the fatty acids.

-

Conclusion

The natural occurrence of this compound remains unconfirmed by scientific evidence. While the constituent fatty acids are known to exist in nature, with elaidic acid being a product of industrial hydrogenation and ruminant biohydrogenation, the specific assembly of these fatty acids into the OOE structure has not been documented in natural fats. The available data on the positional distribution of trans fatty acids in ruminant fats suggest that the formation of OOE is unlikely. For researchers and professionals in drug development interested in the biological effects of specific trans fatty acid-containing TAGs, chemical synthesis of OOE is the most reliable source. The analytical protocols outlined in this guide provide a robust framework for any future investigations into the potential presence of OOE in natural or processed lipid sources.

References

An In-depth Technical Guide to 1,3-Dioleoyl-2-elaidoyl glycerol versus OPO Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of two structurally similar triacylglycerols (TAGs): 1,3-Dioleoyl-2-elaidoyl glycerol (B35011) and 1,3-Dioleoyl-2-palmitoyl glycerol (OPO). While both molecules share oleic acid residues at the sn-1 and sn-3 positions, the critical difference lies in the fatty acid at the sn-2 position—elaidic acid, a trans fatty acid, versus palmitic acid, a saturated fatty acid. This guide delves into their chemical structures, physicochemical properties, and known biological implications, with a particular focus on the well-researched OPO lipid and the comparatively understudied 1,3-Dioleoyl-2-elaidoyl glycerol. Experimental protocols for synthesis and analysis are detailed, and relevant biological pathways are visualized. The significant disparity in the research landscape and the profound physiological consequences of the sn-2 fatty acid substitution are highlighted, providing a critical resource for professionals in lipid research and product development.

Introduction

Triacylglycerols are the primary components of dietary fats and oils, and their structure, particularly the stereospecific positioning of fatty acids on the glycerol backbone, dictates their physical properties and metabolic fate.[1] This guide focuses on two specific TAGs: 1,3-Dioleoyl-2-palmitoyl glycerol, commonly known as OPO, and its trans-isomer counterpart, this compound.

OPO is a structured lipid of significant interest, especially in infant nutrition, as it mimics the primary TAG structure found in human milk fat.[2][3] The presence of palmitic acid at the sn-2 position has been clinically shown to offer several benefits for infants, including improved fat and calcium absorption and softer stools.[4]